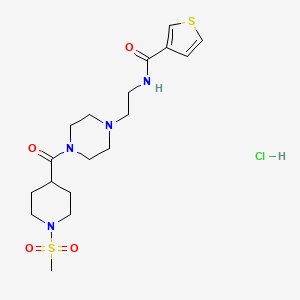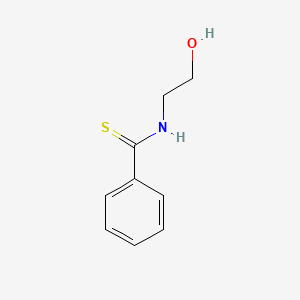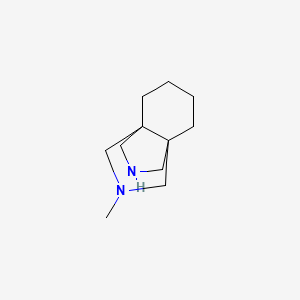
3-(3,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea" is a thiourea derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. Thiourea derivatives are characterized by the presence of a thiourea moiety, which is a functional group containing nitrogen, sulfur, and hydrogen atoms. These compounds often exhibit interesting chemical and physical properties and can form stable molecular structures with potential applications in drug design and material science.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocarbonyl compounds. While the provided papers do not directly describe the synthesis of the specific compound , they do provide insights into the synthesis of related thiourea compounds. For example, the preparation of benzo[b]furan derivatives with thiourea functionalities is discussed, indicating a multi-step synthetic approach that may involve the formation of intermediate thiazole rings and subsequent functionalization . The synthesis of such compounds is likely to require careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
Thiourea derivatives often exhibit interesting molecular structures, as evidenced by the X-ray diffraction analysis of related compounds. The molecular structure is influenced by various intramolecular interactions, such as hydrogen bonding and hyper-conjugative interactions . The central thiourea core can form dihedral angles with adjacent aromatic rings, affecting the overall molecular conformation . Additionally, the presence of substituents on the furan ring can influence the dynamics of tautomerism, which is a form of isomerism that can affect the stability and reactivity of the molecule .
Chemical Reactions Analysis
Thiourea derivatives can participate in a variety of chemical reactions, often acting as nucleophiles due to the presence of nitrogen atoms with lone pair electrons. They can form hydrogen bonds and engage in electron transfer processes, as indicated by HOMO-LUMO analysis . The reactivity of thiourea derivatives can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density distribution within the molecule and its interaction with other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. Vibrational and electronic spectra can provide information about the bonding and electronic transitions within the molecule . The presence of intramolecular hydrogen bonds can influence the melting and boiling points, solubility, and stability of the compound. The molecular electrostatic potential map can be used to predict sites of reactivity and interactions with biological targets . Additionally, the scavenging activity of thiourea and its derivatives against reactive oxygen species, such as hydroxyl radicals and hypochlorous acid, suggests potential antioxidant properties, which could be relevant in the context of medicinal chemistry .
Applications De Recherche Scientifique
Photochromic Properties : A study by Makarova et al. (2011) focused on the synthesis of hetarylethenes, which include derivatives of the compound . These compounds exhibit photochromic properties in solutions, characterized by their thermal stability and fluorescence capabilities. This makes them potentially useful for applications in material science where light-induced changes in material properties are desired (Makarova et al., 2011).
Anticancer Agents : Lan et al. (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives targeting the epidemal growth factor receptor (EGFR) as potential anticancer agents. They found that some compounds showed potent anticancer activities against specific cancer cell lines, highlighting the therapeutic potential of these chemical structures in cancer treatment (Lan et al., 2017).
Anti-inflammatory and Antioxidative Effects : Makkar and Chakraborty (2018) isolated furanyl compounds from red seaweed, which showed significant anti-inflammatory and antioxidative effects in various in vitro models. These findings suggest the potential of furanyl derivatives, including the compound , in developing treatments for inflammatory and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Synthesis and Structural Studies : Studies by Makarova et al. (2013) and Shepelenko et al. (2014) further explored the synthesis of novel asymmetric dihetarylethenes derived from compounds similar to the one . These studies contribute to the understanding of the structural and photochromic properties of these compounds, which could be relevant for developing new materials with specific optical properties (Makarova et al., 2013); (Shepelenko et al., 2014).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S/c1-17-12-18(2)14-20(13-17)28-26(32)29(16-22-6-5-11-31-22)10-9-23-19(3)27-25-8-7-21(30-4)15-24(23)25/h5-8,11-15,27H,9-10,16H2,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFLGFWNPOSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride](/img/structure/B2502158.png)



![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)

![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)
![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2502176.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)
![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)